An In-Depth Technical Guide to N-[2-(4-chlorophenoxy)ethyl]benzamide: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to N-[2-(4-chlorophenoxy)ethyl]benzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel chemical entity, N-[2-(4-chlorophenoxy)ethyl]benzamide. Due to the limited availability of experimental data for this specific compound, this document combines established synthetic methodologies with predictive modeling to offer a robust resource for its synthesis, characterization, and exploration of its potential biological significance. Insights from structurally related analogs are leveraged to provide a well-rounded understanding of this promising molecule.
Introduction and Molecular Overview
N-[2-(4-chlorophenoxy)ethyl]benzamide is a member of the benzamide class of compounds, which are widely recognized for their diverse pharmacological activities.[1][2][3] Its structure incorporates a 4-chlorophenoxy moiety linked via an ethyl chain to a benzamide core. This unique combination of functional groups suggests potential for a range of biological interactions, making it a molecule of interest for further investigation.
Chemical Structure and Identifiers:
-
IUPAC Name: N-[2-(4-chlorophenoxy)ethyl]benzamide
-
Molecular Formula: C₁₅H₁₄ClNO₂
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Molecular Weight: 275.73 g/mol
-
CAS Number: Not assigned (as of the latest data retrieval).
Caption: 2D Chemical Structure of N-[2-(4-chlorophenoxy)ethyl]benzamide.
Predicted Physicochemical Properties
In the absence of experimental data, computational tools provide valuable estimates of the physicochemical properties of N-[2-(4-chlorophenoxy)ethyl]benzamide. These predicted values are crucial for guiding experimental design, including solvent selection for synthesis and biological assays.[4][5][6]
| Property | Predicted Value | Source |
| Molecular Weight | 275.73 g/mol | - |
| LogP | ~3.5 | Predictive Software |
| Aqueous Solubility | Low | Predictive Software |
| pKa (most basic) | ~8.5 (Amide N) | Predictive Software |
| pKa (most acidic) | ~14.0 (Amide N-H) | Predictive Software |
| Polar Surface Area | 41.1 Ų | Predictive Software |
| Rotatable Bonds | 5 | Predictive Software |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
Synthesis Methodology
The most logical and established method for the synthesis of N-[2-(4-chlorophenoxy)ethyl]benzamide is the Schotten-Baumann reaction.[7][8][9][10] This involves the acylation of a primary amine, 2-(4-chlorophenoxy)ethanamine, with benzoyl chloride in the presence of a base.
Caption: Proposed synthesis workflow for N-[2-(4-chlorophenoxy)ethyl]benzamide.
Starting Materials
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2-(4-chlorophenoxy)ethanamine:
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Benzoyl Chloride:
Step-by-Step Experimental Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-chlorophenoxy)ethanamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.
-
Base Addition: Add a slight excess of a base (1.1-1.2 equivalents), such as aqueous sodium hydroxide or pyridine, to the solution.
-
Acylation: Cool the mixture in an ice bath and add benzoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining benzoyl chloride, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Predicted Spectroscopic Characterization
Predictive NMR spectroscopy is a valuable tool for anticipating the spectral features of a novel compound, aiding in its identification and structural confirmation.[16][17][18][19][20]
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (Benzamide Ring): Expected to appear in the range of δ 7.4-7.8 ppm. The protons ortho to the carbonyl group will likely be the most downfield.
-
Aromatic Protons (Chlorophenoxy Ring): Expected to appear as two doublets in the range of δ 6.8-7.3 ppm, characteristic of a para-substituted benzene ring.
-
Methylene Protons (-CH₂-N): A triplet is expected around δ 3.6-3.8 ppm.
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Methylene Protons (-CH₂-O): A triplet is expected around δ 4.1-4.3 ppm.
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Amide Proton (-NH-): A broad singlet or triplet is expected around δ 8.0-8.5 ppm, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (C=O): Expected to appear in the range of δ 165-168 ppm.
-
Aromatic Carbons: Expected to appear in the range of δ 115-160 ppm. The carbon bearing the chlorine atom will be shifted downfield, as will the carbon attached to the oxygen atom.
-
Methylene Carbons (-CH₂-N and -CH₂-O): Expected to appear in the range of δ 40-70 ppm.
Potential Biological Activity and Therapeutic Relevance
The structural motifs within N-[2-(4-chlorophenoxy)ethyl]benzamide suggest several avenues for biological activity, drawing parallels from extensive research on related compounds.
Antimicrobial and Antifungal Properties
Benzamide and phenoxyacetamide derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[2][21] The combination of these two pharmacophores in the target molecule suggests it may exhibit similar properties. The 4-chloro substitution on the phenoxy ring is a common feature in many antimicrobial agents and may enhance the compound's efficacy.
Anticancer and Enzyme Inhibition Potential
Numerous benzamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of enzymes such as histone deacetylases (HDACs).[22] The phenoxyacetamide scaffold has also been linked to anticancer and anti-inflammatory activities.[23][24][25] Therefore, N-[2-(4-chlorophenoxy)ethyl]benzamide warrants investigation for its potential as an anticancer agent or enzyme inhibitor.
Herbicidal and Insecticidal Activity
Phenoxyacetic acid derivatives, such as 2,4-D, are well-known herbicides.[26][27][28] Additionally, some phenoxyacetamide derivatives have shown insecticidal properties.[23][29] The structural similarity of N-[2-(4-chlorophenoxy)ethyl]benzamide to these classes of compounds suggests it could be explored for applications in agriculture.
Caption: Potential areas of application for N-[2-(4-chlorophenoxy)ethyl]benzamide.
Conclusion and Future Directions
N-[2-(4-chlorophenoxy)ethyl]benzamide represents a novel chemical entity with significant potential for applications in medicinal chemistry and agrochemistry. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles and predictive modeling. Future research should focus on the experimental validation of the proposed synthesis and the comprehensive evaluation of the compound's physicochemical properties and biological activities. Such studies will be crucial in unlocking the full potential of this promising molecule.
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